molecular formula C8H5ClF2O2 B1447017 3,5-Difluoro-2-hydroxyphenacyl chloride CAS No. 1706463-02-6

3,5-Difluoro-2-hydroxyphenacyl chloride

Cat. No.: B1447017
CAS No.: 1706463-02-6
M. Wt: 206.57 g/mol
InChI Key: BCLQHNPXVFHBIL-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxyphenacyl chloride is a fluorinated aromatic acyl chloride derivative featuring a hydroxyl group at the 2-position and fluorine atoms at the 3- and 5-positions of the phenyl ring. This compound is structurally characterized by a phenacyl (acetophenone-derived) backbone, where the ketone group is adjacent to the hydroxyl substituent. The hydroxyl group may enhance polarity and hydrogen-bonding capacity, while the fluorine atoms contribute electron-withdrawing effects, modulating reactivity and stability. Although direct studies on this compound are scarce, its structural analogs provide insights into its behavior .

Properties

CAS No.

1706463-02-6

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5ClF2O2/c9-3-7(12)5-1-4(10)2-6(11)8(5)13/h1-2,13H,3H2

InChI Key

BCLQHNPXVFHBIL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)CCl)O)F)F

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Difluorobenzoyl Chloride

Structure and Properties :

  • Molecular Formula : C₇H₃ClF₂O
  • Molecular Weight : 176.55 g/mol
  • Functional Groups : Acyl chloride (Cl), fluorinated aromatic ring.

Key Differences :

  • Substituent Effects: Unlike 3,5-Difluoro-2-hydroxyphenacyl chloride, 3,5-difluorobenzoyl chloride lacks the hydroxyl group at the 2-position.
  • Applications : 3,5-Difluorobenzoyl chloride is used as an intermediate in synthesizing agrochemicals and pharmaceuticals, leveraging its electron-deficient aromatic ring for nucleophilic substitution . The hydroxyl group in this compound could enable additional functionalization (e.g., etherification), making it suitable for specialized protecting groups or coordination chemistry.

Safety Profile :
Both compounds share hazard statements (H314: causes severe skin burns; H335: may cause respiratory irritation), typical of acyl chlorides. However, the hydroxyl group in this compound may alter handling requirements due to increased polarity .

Fluorinated Nucleoside Analogs (e.g., 2',2'-Difluorodeoxycytidine, dFdC)

Structural Context :
While dFdC (gemcitabine) is a nucleoside antimetabolite, its fluorination pattern (2',2'-difluoro) highlights how fluorine atoms influence biochemical stability and pharmacokinetics.

Relevance to this compound :

  • Fluorination Effects : Fluorine atoms in both compounds enhance metabolic stability. In dFdC, fluorination prevents deamination, prolonging intracellular retention of active metabolites . In this compound, fluorination likely reduces ring electron density, directing electrophilic substitution.
  • Functional Group Synergy : The hydroxyl group in this compound contrasts with dFdC’s sugar moiety, but both structures demonstrate how substituent positioning fine-tunes reactivity and biological interactions.

Data Table: Comparative Analysis

Parameter This compound 3,5-Difluorobenzoyl Chloride dFdC (Gemcitabine)
Molecular Formula C₈H₄ClF₂O₂ (hypothetical) C₇H₃ClF₂O C₉H₁₁F₂N₃O₄
Molecular Weight (g/mol) ~210.57 (estimated) 176.55 263.20
Key Functional Groups Acyl chloride, hydroxyl, fluorinated aryl Acyl chloride, fluorinated aryl Fluorinated deoxyribose, cytosine
Reactivity Moderate (hydroxyl stabilizes via H-bond) High (electron-deficient aryl) High (nucleoside phosphorylation)
Applications Organic synthesis, photoprotecting groups Agrochemical/pharma intermediates Anticancer therapy
Hazard Statements H314, H335 (inferred) H314, H335 H302, H315, H319, H335

Research Findings and Mechanistic Insights

  • Synthetic Utility : Fluorinated acyl chlorides like 3,5-Difluorobenzoyl Chloride are pivotal in synthesizing aryl ketones and amides. The hydroxyl group in this compound may facilitate chelation-directed metal-catalyzed reactions, enabling regioselective C–H functionalization .
  • Metabolic Stability : Fluorination in dFdC reduces enzymatic degradation, a principle that may extend to this compound, enhancing its shelf-life and reaction efficiency .
  • Safety Considerations : Both acyl chlorides require stringent handling (e.g., P280: gloves/eye protection; P310: immediate medical attention), though the hydroxyl group may slightly mitigate volatility .

Preparation Methods

General Synthetic Strategy

The preparation of 3,5-difluoro-2-hydroxyphenacyl chloride typically involves:

This approach parallels the preparation of 3,5-dichlorobenzoyl chloride, where halogenation and acyl chloride formation are key steps.

Preparation of Halogenated Benzoyl Chlorides: Insights from 3,5-Dichlorobenzoyl Chloride

A patent (US3869510A) describes an improved liquid-phase process for preparing 3,5-dichlorobenzoyl chloride by decarbonylation of 5-chloroisophthaloyl chloride in the presence of palladium-based catalysts at high temperatures (~245–320 °C), achieving high yields and purity with reduced pollution compared to traditional sulfochlorination methods.

Key aspects:

Parameter Details
Starting material 5-chloroisophthaloyl chloride
Reaction type Decarbonylation
Catalyst Palladium chloride, Pd/BaSO4, Pd/Al2O3
Temperature range 245–320 °C (preferred 270–280 °C)
Catalyst loading 0.01–3.0% by weight
Advantages High yield, purer product, less pollution

This process highlights the effectiveness of catalytic decarbonylation in synthesizing halogenated benzoyl chlorides, which can be adapted for fluorinated analogues by selecting appropriate fluorinated precursors.

Conversion of Hydroxyphenyl Ketones or Acids to Acyl Chlorides

The hydroxyphenacyl moiety can be converted to the corresponding acyl chloride by:

  • Treatment with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.
  • Use of phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) in some cases.

These reagents replace the carboxylic acid or hydroxy group with a chlorine atom, yielding the acyl chloride functional group essential for further synthetic applications.

Summary Table: Hypothetical Preparation Route for this compound

Step No. Reaction Type Reagents/Catalysts Conditions Notes
1 Fluorination Selectfluor or NFSI Mild temperature, solvent like acetonitrile Introduce fluorines at 3,5-positions
2 Hydroxylation (if needed) Phenol or hydroxylation reagents Controlled conditions Ensure 2-position hydroxy group
3 Acyl chloride formation Thionyl chloride or oxalyl chloride Reflux in inert solvent (e.g., dichloromethane) Convert hydroxyphenacyl acid to chloride

Research Findings and Considerations

  • Catalytic decarbonylation methods used for chlorinated analogues suggest potential for fluorinated derivatives, provided fluorinated starting materials are available.
  • Fluorination methods require careful control to avoid over-fluorination or undesired substitution.
  • Hydroxy group positioning is critical for biological activity and reactivity; selective hydroxylation or use of hydroxylated precursors is preferred.
  • Acyl chloride formation is well-established with standard chlorinating agents but must be optimized to avoid hydrolysis or side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Difluoro-2-hydroxyphenacyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-difluoro-2-hydroxybenzoic acid as a precursor, followed by chlorination with thionyl chloride (SOCl₂) under anhydrous conditions . Reaction temperature (0–5°C) and stoichiometric control of SOCl₂ (1.2–1.5 equivalents) are critical to avoid over-chlorination. Yields typically range from 65–80% when monitored by TLC (hexane:ethyl acetate, 3:1) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis. Stability studies show <5% degradation over 12 months when stored properly . Always use anhydrous solvents (e.g., dry DCM or THF) during handling to minimize reactivity with moisture.

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation :
  • IR Spectroscopy : Peaks at 1750–1780 cm⁻¹ (C=O stretch) and 750–780 cm⁻¹ (C–F stretch) .
  • NMR : 1H^1\text{H}-NMR (CDCl₃) shows a singlet for the hydroxyl proton at δ 10.2–10.5 ppm and splitting patterns for aromatic protons (δ 6.8–7.2 ppm) due to fluorine coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F}-NMR shifts may arise from solvent polarity or concentration effects. Validate spectra using deuterated DMSO-d₆ or CDCl₃ and compare against computational predictions (DFT calculations at the B3LYP/6-31G* level) . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190.574) .

Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The electron-withdrawing fluorine atoms at positions 3 and 5 direct nucleophilic attack to the para position of the hydroxyl group. Use bulky bases (e.g., LDA) in THF at –78°C to suppress side reactions. Kinetic studies show >90% regioselectivity when reacting with primary amines (e.g., methylamine) . Monitor intermediates via in situ FTIR or 1H^1\text{H}-NMR.

Q. How does the compound’s reactivity compare to structurally similar acyl chlorides (e.g., 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride)?

  • Methodological Answer : The fluorine substituents reduce electrophilicity compared to chloro analogs, requiring longer reaction times in nucleophilic acyl substitutions. Hammett σ constants (σₚ for F = +0.06 vs. Cl = +0.23) correlate with slower kinetics in SNAr reactions . Adjust catalyst loading (e.g., DMAP at 10 mol%) to accelerate acylation of sterically hindered alcohols.

Q. What computational methods predict the compound’s bioactivity or metabolic pathways?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with serine hydrolases or cytochrome P450 enzymes. ADMET prediction tools (SwissADME) indicate moderate blood-brain barrier permeability (logBB = –0.5) and hepatic metabolism via CYP2D6 . Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify metabolic stability .

Data Contradiction Analysis

Q. Why do different sources report conflicting melting points for this compound?

  • Methodological Answer : Variations (e.g., 45–52°C) may stem from polymorphic forms or residual solvents. Recrystallize from dry toluene and characterize via differential scanning calorimetry (DSC) at 5°C/min. Purity >98% (HPLC) is required for reproducible thermal data .

Safety and Handling

Q. What precautions mitigate risks during large-scale synthesis?

  • Methodological Answer : Conduct reactions in a fume hood with SOCl₂ scrubbers to neutralize HCl gas. Use explosion-proof equipment due to the compound’s exothermic reactivity with protic solvents. PPE (nitrile gloves, face shield) is mandatory .

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